molecular formula C25H28N6O8S2 B5992247 Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate

Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate

Cat. No.: B5992247
M. Wt: 604.7 g/mol
InChI Key: IRQRVOMRTBGYIG-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the sulfonamide group. The final steps involve coupling the thiadiazole-sulfonamide intermediate with the nitrophenyl propanoate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitrophenyl group may interact with specific receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with antimicrobial properties.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a similar structural motif.

Uniqueness

Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate is unique due to its combination of a thiadiazole ring, sulfonamide group, and nitrophenyl group, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O8S2/c1-3-23-28-29-25(40-23)30-41(37,38)19-11-7-17(8-12-19)26-21(32)13-14-22(33)27-20(24(34)39-4-2)15-16-5-9-18(10-6-16)31(35)36/h5-12,20H,3-4,13-15H2,1-2H3,(H,26,32)(H,27,33)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRVOMRTBGYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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